molecular formula C11H20O2 B1654782 Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)- CAS No. 27334-43-6

Cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)-

Cat. No. B1654782
CAS RN: 27334-43-6
M. Wt: 184.27 g/mol
InChI Key: NPRFVBVVQXZPOO-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid is a carboxylic acid of cyclohexane . It is a colorless oil that crystallizes near room temperature . It is used in a study to determine complex binding constants of the three native cyclodextrins with seven cyclohexane derivatives .


Synthesis Analysis

Cyclohexanecarboxylic acid undergoes microbial degradation by a strain of Antherobacter to form para-hydroxybenzoic acid . It also undergoes aromatization and converts to Hippuric acid in rat liver extracts in vitro .


Molecular Structure Analysis

The molecular formula of cyclohexanecarboxylic acid is C7H12O2 . The structure includes a cyclohexane ring with a carboxylic acid (-COOH) functional group attached .


Chemical Reactions Analysis

Cyclohexanecarboxylic acid exhibits the reactions typical of carboxylic acids . It can be converted to the acid chloride cyclohexanecarbonyl chloride .


Physical And Chemical Properties Analysis

Cyclohexanecarboxylic acid has a molecular weight of 128.17 . It is a solid at room temperature with a melting point of 29-31 °C and a boiling point of 232-233 °C . It is soluble in water (0.201g in 100g at 15 °C) and organic solvents .

Scientific Research Applications

Methylation and Esterification Processes

  • Cyclohexanecarboxylic acid derivatives, including 1-(1,1-dimethylethyl) variants, are significant in methylation processes. Alcohols in cyclohexane can be converted to their methyl ethers using dimethyl sulfate and alumina, demonstrating the acid's relevance in synthesizing methyl ethers and esters with high selectivities (Ogawa et al., 1986).

Conformational Analysis

  • Studies on the conformation of cyclohexanecarboxylic acid derivatives, such as 1,1-dimethylethyl 5-chloro-cis-2-methylcyclohexane-1-carboxylate, provide insights into their chemical behavior and physical properties. NMR analyses help in understanding the conformation and the effects of molecular substituents (Warthen et al., 1987).

Photolysis and Photochemical Reactions

  • Cyclohexanecarboxylic acid derivatives are involved in photochemical reactions. For example, photolysis of certain acyl azides in cyclohexane produces isocyanates and other products, indicating the potential use of these compounds in photochemically driven synthetic processes (Brown, 1964).

Supramolecular Chemistry

  • The acid forms complexes with organic bases, leading to various supramolecular architectures like tapes, sheets, and networks. This highlights its potential in designing supramolecular systems with specific geometric and functional properties (Shan et al., 2003).

Plasticizer Research

  • Cyclohexanecarboxylic acid derivatives are studied as plasticizers. For instance, 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), used as a plasticizer to replace phthalates, has been researched for its environmental exposure and potential effects. The study of its oxidative metabolites in urine suggests their use as biomarkers for DINCH exposure assessment (Silva et al., 2013).

Synthesis and Structural Analysis

  • The synthesis of cyclohexanecarboxylic acid derivatives is essential for the preparation of intermediates in natural product synthesis. Their crystal structures and modeling provide valuable insights into their chemical properties and potential applications (Abele et al., 1999).

Attraction Studies in Entomology

  • Derivatives like 1,1-dimethylethyl cyclohexane-1-carboxylate have been evaluated for their attraction to insects, particularly in studies related to Mediterranean fruit flies. This research has implications for pest control and the development of attractants (Mcgovern & Cunningham, 1986).

Safety and Hazards

Cyclohexanecarboxylic acid is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin and eye irritation .

Future Directions

Cyclohexanecarboxylic acid is a precursor to the nylon-6 precursor caprolactam via its reaction with nitrosylsulfuric acid . It can also be oxidized to cyclohexene . These reactions suggest potential applications in the synthesis of polymers and other organic compounds .

properties

IUPAC Name

1-tert-butylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-10(2,3)11(9(12)13)7-5-4-6-8-11/h4-8H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRFVBVVQXZPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70950048
Record name 1-tert-Butylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27334-43-6
Record name cyclohexanecarboxylic acid, 1-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027334436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-tert-Butylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70950048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butylcyclohexane-1-carboxylic acid
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Synthesis routes and methods

Procedure details

BuOK in 300 cm3 of anhydrous dimethylsulfoxide and 15.5 g of ethyl 1-tert-butyl-cyclohexyl-carboxylate were heated for 7 hours at 110° C. The mixture was then poured on ice. By acidification with dilute HCl the tert-butyl-cyclohexyl-carboxylic acid was precipitated.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 1-tert-butyl-cyclohexyl-carboxylate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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